1,2-Dimyristoleoyl-sn-glycero-3-phosphocholine
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Overview
Description
PC(14:1(9Z)/14:1(9Z)) is a phosphatidylcholine 28:2.
Scientific Research Applications
Lipid Bilayer Studies
- DMPC is used to study the properties of lipid bilayers. For example, molecular dynamics simulations have been performed to investigate the structure of DMPC bilayers in liquid-crystalline (fluid) phase, providing insights into the membrane's properties at different conditions (Zubrzycki et al., 2000).
Binary Lipid Mixtures
- Research on binary lipid mixtures of DMPC with other lipids has been conducted to understand their mixing behavior and applications in gene delivery. This involves characterizing the mixtures through various techniques like differential scanning calorimetry and dynamic light scattering (Wölk et al., 2015).
Lipid Dynamics and Phase Behavior
- DMPC's role in the stability and dynamics of bicelles, which are disc-like structures formed in mixed lipid solutions, has been explored. The study of DMPC in these structures helps understand the physical properties of lipid mixtures (Triba et al., 2006).
Structural Biology Applications
- In structural biology, DMPC is utilized in the formation of bicelles for spectroscopic studies of membrane-bound peptides and for structural refinement of soluble protein structures. Its compatibility with various experimental conditions is a focus of research (Wu et al., 2010).
Lipid-Protein Interactions
- The interaction between DMPC and various proteins, such as enzymes and peptides, is studied to understand membrane protein dynamics. This includes investigating how different environmental factors influence these interactions (Wang et al., 2019).
Pharmaceutical and Biotechnological Applications
- DMPC is also researched for its potential in drug delivery and gene therapy. Its interaction with various compounds and its role in the formation of liposomes and other delivery vehicles are of particular interest (Peyret et al., 2017).
Properties
Molecular Formula |
C36H68NO8P |
---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12-,15-13-/t34-/m1/s1 |
InChI Key |
AVCZHZMYOZARRJ-JWLMTKEBSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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